Isononanoyl chloride

説明

特性

CAS番号 |

57077-36-8 |

|---|---|

分子式 |

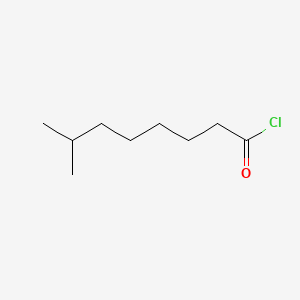

C9H17ClO |

分子量 |

176.68 g/mol |

IUPAC名 |

7-methyloctanoyl chloride |

InChI |

InChI=1S/C9H17ClO/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3 |

InChIキー |

GXIQQLXFFZDGHO-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCC(=O)Cl |

正規SMILES |

CC(C)CCCCCC(=O)Cl |

他のCAS番号 |

57077-36-8 |

製品の起源 |

United States |

科学的研究の応用

Synthesis of Isononanoyl Chloride

The synthesis of this compound typically involves the chlorination of isononanoic acid using chlorinating agents such as phosphorus trichloride or phosphorus pentachloride. A notable method involves using bischloromethyl carbonic ester as a chlorination reagent in the presence of organic amines as catalysts. This method has shown to yield high purity and efficiency, with reported yields exceeding 90% and purities above 99% .

Skin Sensitization Studies

This compound has been utilized in research assessing skin sensitization potential. A study estimated the sensitization potential of acyl-containing chemicals, including this compound, using a quantitative structure-activity relationship approach. The findings indicated that this compound exhibits moderate sensitization potential, making it relevant for toxicological assessments .

Organic Synthesis

In organic synthesis, this compound serves as an acylating agent for introducing isononanoyl groups into various substrates. This application is crucial in the production of esters and amides, which are foundational structures in pharmaceuticals and agrochemicals.

Polymer Chemistry

This compound can be used to modify polymers, enhancing their properties such as thermal stability and mechanical strength. By incorporating isononanoyl groups into polymer chains, researchers can tailor materials for specific applications, including coatings and adhesives.

Case Study 1: Synthesis of Isononanoyl Derivatives

A study demonstrated the successful synthesis of isononanoyl derivatives through acylation reactions involving this compound. The derivatives exhibited enhanced biological activity compared to their parent compounds, suggesting potential applications in drug development .

Case Study 2: Toxicological Evaluation

Research conducted on the toxicological profile of this compound highlighted its effects on skin sensitization. The study utilized the local lymph node assay (LLNA) to evaluate the sensitization potential, providing critical data for regulatory assessments regarding its safe use in consumer products .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Skin Sensitization | Evaluating potential sensitization effects | Moderate sensitization potential observed |

| Organic Synthesis | Acylating agent for synthesizing esters and amides | Effective in introducing isononanoyl groups |

| Polymer Chemistry | Modifying polymers to enhance properties | Improved thermal stability and mechanical strength |

| Toxicological Studies | Assessing safety and regulatory compliance | Important data for consumer product safety |

化学反応の分析

Reactions with Nucleophiles

Acyl chlorides such as isononanoyl chloride undergo nucleophilic acyl substitution reactions, where the chlorine atom is replaced by a nucleophile .

General Reaction:

Where:

-

R is an alkyl group.

-

Nu-H is a nucleophile.

Reaction Mechanism: The reaction proceeds through a nucleophilic addition/elimination mechanism .

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate .

-

Leaving Group Removal: The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group .

-

Deprotonation: A base removes a proton from the nucleophile, yielding the final product and hydrochloric acid .

Specific Reactions

This compound reacts with a variety of nucleophiles to form different products .

-

Water: reacts with water to form isononanoic acid .

Mechanism:

-

Nucleophilic attack by water

-

Leaving group removal

-

Deprotonation

-

-

Alcohols: reacts with alcohols to form esters . For example, it can react with ethanol to produce ethyl isononanoate.

Mechanism:

-

Nucleophilic attack by the alcohol

-

Leaving group removal

-

Deprotonation

-

-

Amines: reacts with ammonia, primary amines, and secondary amines to form amides .

(where R can be H, alkyl, or aryl)

Mechanism:

-

Nucleophilic attack by the amine

-

Leaving group removal

-

Deprotonation

-

-

Carboxylic acids: reacts with carboxylic acids to form anhydrides .

Mechanism:

-

Nucleophilic attack by the alcohol

-

Leaving group removal

-

Deprotonation

-

Skin Sensitization Potential

Research has been conducted to estimate the skin sensitization potential of this compound .

Table: LLNA pEC3 values for Acyl Chlorides

| ID | Name | CAS no. | LLNA pEC3 | MWT | clogP |

|---|---|---|---|---|---|

| 1 | This compound | 57077-36-8 | 1.82 | 176.7 | 3.52 |

LLNA pEC3 values indicate the concentration required to produce a threefold increase in lymphocyte proliferation in the local lymph node assay (LLNA). Lower values indicate a higher sensitization potential .

類似化合物との比較

Octanoyl Chloride (Caprylyl Chloride, CAS 111-64-8)

- Molecular Formula : C₈H₁₅ClO.

- Properties : Shorter carbon chain (C8 vs. C9), lower molecular weight (162.66 g/mol), and higher volatility (boiling point: 192°C ) .

- Applications: Used in smaller-scale organic synthesis (e.g., pharmaceuticals, fragrances). Less prevalent in industrial surfactants due to reduced hydrophobicity compared to isononanoyl chloride .

| Parameter | This compound | Octanoyl Chloride |

|---|---|---|

| Molecular Weight | 176.68 g/mol | 162.66 g/mol |

| Boiling Point | 188.8°C | 192°C |

| Market Size (2022) | $120–280 million | N/A (Niche applications) |

Isooctanoyl Chloride (CAS 70767-37-2)

- Molecular Formula : C₈H₁₅ClO.

- Properties: Branched C8 structure vs. This compound’s branched C9 chain. This branching affects solubility and reactivity in polymer synthesis .

- Applications : Specialized in high-performance lubricants and coatings where structural isomerism enhances thermal stability .

Valeroyl Chloride (Pentoyl Chloride, CAS 638-29-9)

- Molecular Formula : C₅H₉ClO.

- Properties : Shorter linear chain (C5), lower boiling point (128°C ), and higher reactivity due to reduced steric hindrance .

- Applications : Primarily in pharmaceutical intermediates (e.g., local anesthetics) rather than bulk industrial processes .

Functional Comparison with Non-Acyl Chloride Compounds

Thionyl Chloride (SOCl₂)

- Contrast: While SOCl₂ is highly toxic and reactive (generating HCl and SO₂), this compound is less hazardous but requires careful handling due to corrosivity .

Diisononanoyl Peroxide

- Derivative: Produced from this compound.

- Applications : Polymerization initiator with a half-life of 10 hours at 60°C , critical in manufacturing PVC and specialty plastics .

Market and Industrial Position

- This compound: Dominates in surfactants and plasticizers due to optimal chain length for hydrophobicity and compatibility with polymers. Key players include BASF, CABB Chemicals, and Jiangsu Suhua Group .

- Competitors: Octanoyl and isooctanoyl chlorides serve niche markets, while valeroyl chloride focuses on pharmaceuticals.

準備方法

Chlorination Using Bis(trichloromethyl) Carbonate and Organic Amine Catalysts

A patented method (CN101348427A/B) describes a simple and efficient synthesis of isononanoyl chloride by reacting isononanoic acid with bis(trichloromethyl) carbonate (also known as diphosgene) in the presence of an organic amine catalyst such as morpholine.

- Reactants: Isononanoic acid and bis(trichloromethyl) carbonate

- Molar Ratio: 1.0–1.5 : 3 (bis(trichloromethyl) carbonate : isononanoic acid)

- Catalyst: Organic amine (e.g., morpholine) at 1–10% by mass relative to isononanoic acid

- Temperature: 20–150°C (preferably 30–90°C)

- Reaction Time: 20–150 minutes (optimally ~45 minutes)

- Pressure: Atmospheric during reaction; product isolated by vacuum distillation

Reaction Summary:

The organic amine catalyzes the chlorination, facilitating the conversion of the carboxylic acid into the acyl chloride. The reaction generates gaseous byproducts absorbed in NaOH solution to reduce environmental impact.

| Parameter | Value |

|---|---|

| Bis(trichloromethyl) carbonate | 4.45 g |

| Isononanoic acid | 2.37 g |

| Morpholine catalyst | 0.005 g (approx. 0.2% mass) |

| Reaction temperature | 75°C |

| Reaction time | ~60 minutes |

| Yield | 87.9% |

| Purity (GC analysis) | 98.62% |

| Appearance | Light yellow liquid |

| Boiling point | 90–92°C at 20 kPa |

When tetrahydrofuran (THF) is used as a solvent, similar yields (~86.55%) and higher purity (99.28%) are achieved with a colorless product.

Chlorination Using Traditional Chlorinating Agents

Classical methods for preparing acid chlorides involve reacting carboxylic acids with chlorinating agents such as:

- Thionyl chloride (SOCl2)

- Phosphorus trichloride (PCl3)

- Phosphorus oxychloride (POCl3)

- Sulfuryl chloride (SO2Cl2)

- Phosgene (COCl2)

According to industrial practice and patents (e.g., US Patent 6770783), these methods can be carried out batchwise or continuously, often in the presence of catalysts such as N,N-disubstituted formamides to improve reaction efficiency.

- The carboxylic acid is mixed with the chlorinating agent under controlled temperature.

- Gaseous byproducts such as HCl and CO2 are removed.

- Reaction conditions are optimized to minimize excess chlorinating agent and catalyst residues.

- The product is isolated by distillation.

While effective, these methods may pose greater safety and environmental hazards due to the use of toxic reagents like phosgene or release of corrosive gases.

Comparative Analysis of Preparation Methods

| Preparation Method | Yield (%) | Purity (%) | Reaction Temperature (°C) | Reaction Time (min) | Environmental Impact | Notes |

|---|---|---|---|---|---|---|

| Bis(trichloromethyl) carbonate + amine catalyst (morpholine) | 86.5–88 | 98.6–99.3 | 30–90 | 20–70 (optimal 45) | Low (NaOH absorption of gases) | Simple, safe, low pollution, industrially suitable |

| Thionyl chloride or phosphorus chlorides | Variable | High | Moderate | Hours | Moderate to high due to toxic gases | Traditional, widely used but less green |

| Phosgene with N,N-disubstituted formamide catalyst | >90 | High | Ambient to moderate | Few hours | High (phosgene toxicity) | High yield but safety concerns |

Detailed Research Findings

- The bis(trichloromethyl) carbonate method offers a balance of high yield (~88%) and purity (>98.6%) with mild reaction conditions (75°C, ~1 hour) and reduced environmental impact due to effective gas absorption.

- Use of organic amine catalysts like morpholine enhances reaction rate and product purity.

- Solvent choice affects yield and purity; tetrahydrofuran as solvent yields high purity (~99.28%) this compound with minimal coloration.

- Vacuum distillation at reduced pressure (20 kPa) is effective for isolating the product, maintaining thermal stability.

- Traditional chlorinating agents, while effective, require more stringent safety measures and generate more hazardous waste.

Summary Table of Experimental Data from Patent Examples

| Example | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) | Purity (%) | Appearance | Boiling Point (°C/kPa) |

|---|---|---|---|---|---|---|---|---|

| 1 | None | Morpholine | 75 | ~60 | 87.9 | 98.62 | Light yellow liquid | 90–92 / 20 |

| 2 | Chloroform | Morpholine | 75 | ~60 | 77.65 | 99.32 | Colorless liquid | 90–92 / 20 |

| 3 | Tetrachlorobenzene | Morpholine | 75 | ~60 | 71.1 | 98.18 | Colorless liquid | 90–92 / 20 |

| 4 | Tetrahydrofuran | Morpholine | 75 | ~60 | 86.55 | 99.28 | Colorless liquid | 90–92 / 20 |

Q & A

Q. What are the critical physicochemical properties of isononanoyl chloride that influence experimental design?

Key properties include:

- Molecular formula : C₉H₁₇ClO (molar mass: 176.68 g/mol)

- Boiling point : 188–190°C (literature range)

- Density : 0.93–0.949 g/cm³

- Refractive index : 1.435–1.436

- Flash point : 58.2°C (closed cup), indicating flammability risks

- Storage : Requires refrigeration (2–8°C) to prevent decomposition These parameters guide reaction setup (e.g., reflux temperature), purification (distillation), and safety protocols (ventilation for volatile vapors).

Q. What methodological precautions are essential when handling this compound in laboratory settings?

- Safety protocols : Use fume hoods, nitrile gloves, and goggles due to its corrosive nature and inhalation toxicity (UN 3390, Class 6.1+8) .

- Storage : Keep in airtight containers under refrigeration to avoid hydrolysis .

- Waste disposal : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal to mitigate reactivity .

Q. How is this compound typically synthesized, and what purity benchmarks are used?

While direct synthesis methods are not detailed in the evidence, acyl chlorides are generally synthesized via:

- Reaction of carboxylic acids (e.g., isononanoic acid) with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

- Purity is assessed using gas chromatography (GC-MS) and titration methods, with commercial grades often ≥99% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point discrepancies)?

- Cross-reference standardized databases : Use NIST Chemistry WebBook or peer-reviewed literature to verify values .

- Experimental validation : Replicate measurements using calibrated equipment (e.g., differential scanning calorimetry for boiling points) .

- Contextual analysis : Consider impurities or isomer variations (e.g., 3,5,5-trimethylhexanoyl chloride vs. branched isomers) that may affect properties .

Q. What advanced analytical techniques are recommended to confirm this compound’s structural integrity and purity?

- Spectroscopy :

- ¹H/¹³C NMR : Verify acyl chloride functional groups (e.g., carbonyl peak at ~170–180 ppm) .

- FT-IR : Identify C=O stretching (~1800 cm⁻¹) and C-Cl bonds (~600 cm⁻¹) .

- Chromatography :

- GC-MS : Detect volatile impurities or decomposition byproducts .

Q. How does this compound function as a reagent in polymerization studies, and what experimental controls are necessary?

- Application : Acts as an initiator precursor (e.g., converted to isononanoyl peroxide via reaction with H₂O₂ for radical polymerization) .

- Controls :

- Monitor peroxide concentration via iodometric titration .

- Stabilize reaction temperature (±2°C) to prevent premature decomposition (half-life: 10 hours at 60°C) .

- Use inhibitors (e.g., hydroquinone) to quench residual radicals post-polymerization .

Q. What strategies optimize the use of this compound in esterification reactions while minimizing side reactions?

- Solvent selection : Anhydrous conditions (e.g., dichloromethane) reduce hydrolysis .

- Stoichiometry : Use 1.1–1.2 equivalents of this compound to ensure complete conversion of alcohols .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Workup : Quench excess reagent with aqueous NaHCO₃ and extract esters using non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。